
(R)-Bicalutamide (1S)-Camphanic Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Bicalutamide (1S)-Camphanic Acid Ester is a useful research compound. Its molecular formula is C₂₈H₂₆F₄N₂O₇S and its molecular weight is 610.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efficacy and Mechanisms in Prostate Cancer Treatment
Bicalutamide has been extensively studied for its role in prostate cancer treatment. It functions as a potent antiandrogen, inactivating androgen-regulated prostate cell growth, leading to apoptosis and inhibition of prostate cancer growth. Bicalutamide is administered orally and has been evaluated in numerous clinical trials for its efficacy as monotherapy or in combination with other therapies such as luteinizing hormone-releasing hormone (LHRH) analogs.
A key study summarized the worldwide activity and safety of Bicalutamide, highlighting its potent antiandrogen properties, consistent plasma half-life, and demonstrated activity in prostate cancer alongside an excellent safety profile. This review established Bicalutamide's efficacy in both monotherapy and combination settings, noting its better tolerability compared to other antiandrogens like flutamide (Kolvenbag & Blackledge, 1996).
Another comprehensive review focused on Bicalutamide 150mg, detailing its use in locally advanced prostate cancer. This analysis reinforced Bicalutamide's role in offering disease-free survival benefits and highlighted its general tolerability. The review suggested that Bicalutamide should be considered as an alternative to hormonal therapies for men with locally advanced prostate cancer, especially those seeking to maintain an active lifestyle (Wellington & Keam, 2006).
Mecanismo De Acción
Target of Action
Esters, in general, are known to undergo hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule .
Mode of Action
The mode of action of esters, including “®-Bicalutamide (1S)-Camphanic Acid Ester”, involves a typical nucleophilic acyl substitution pathway. In this process, a hydroxide ion acts as the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate. The loss of an alkoxide ion then gives a carboxylic acid, which is deprotonated to give the carboxylate ion .
Biochemical Pathways
The biochemical pathways affected by the action of esters involve the hydrolysis of the ester group. This process can lead to the production of carboxylic acids and alcohols
Pharmacokinetics
The hydrolysis of esters can impact their bioavailability, as it can lead to the formation of different compounds with potentially different pharmacokinetic properties .
Result of Action
The result of the action of “®-Bicalutamide (1S)-Camphanic Acid Ester” would be the formation of a carboxylic acid and an alcohol through the process of hydrolysis
Action Environment
The action of “®-Bicalutamide (1S)-Camphanic Acid Ester”, like other esters, can be influenced by environmental factors. For instance, the presence of a dilute acid can act as a catalyst for the hydrolysis of the ester . Additionally, factors such as temperature and the presence of water can also influence the rate and extent of ester hydrolysis .
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOWAADSTULBRZ-QLLQDVQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O[C@@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F4N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


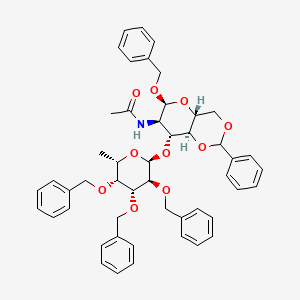
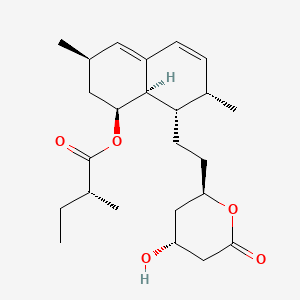
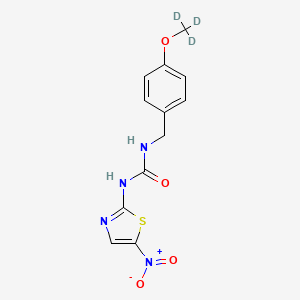
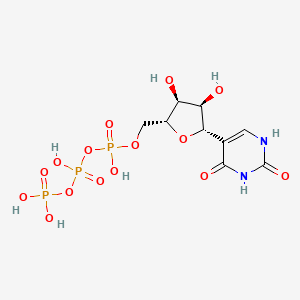
![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)
![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)
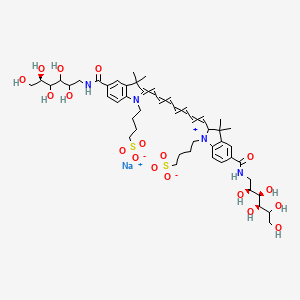
![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

